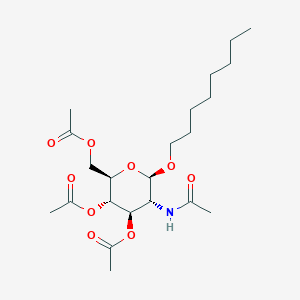
Octyl 2,3,4,6-Tetra-O-acetyl-β-D-thioglucopyranosid
Übersicht
Beschreibung
Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside, commonly known as OTG, is a non-ionic detergent that is widely used in various scientific research applications. It is a synthetic compound that is derived from glucose and is used to solubilize membrane proteins for structural and functional studies. OTG is a versatile detergent that is known for its mildness and ability to preserve the native structure of proteins.
Wissenschaftliche Forschungsanwendungen
Protein-Solubilisierung und -Kristallisation
Octyl 2,3,4,6-Tetra-O-acetyl-β-D-thioglucopyranosid (kurz „Octyl TTA“ genannt) wird hauptsächlich in Forschungslaboren zur Isolierung und Reinigung spezifischer Proteine und Enzyme eingesetzt. Seine amphiphile Natur ermöglicht es ihm, Membranproteine zu solubilisieren, was deren Untersuchung und Strukturanalyse erleichtert. Darüber hinaus verbessert Octyl TTA die Proteinkristallisation und unterstützt so die Bestimmung von Proteinstrukturen mittels Röntgenkristallographie .
Arzneimittelverabreichung und -formulierung
Octyl TTA dient als Solubilisierungsmittel für Medikamente, die auf verschiedene Krankheiten abzielen, darunter Krebs und Infektionskrankheiten. Durch die Verbesserung der Arzneimittellöslichkeit erhöht es die Bioverfügbarkeit und stellt eine effektive Abgabe an das Zielgewebe sicher. Forscher untersuchen sein Potenzial in der Formulierung von liposomalen Arzneimittelträgern und mizellaren Systemen für die kontrollierte Freisetzung .
Membranproteinforschung
Membranproteine spielen eine entscheidende Rolle in zellulären Prozessen, aber ihre Untersuchung ist aufgrund ihrer hydrophoben Natur eine Herausforderung. Octyl TTA unterstützt die Extraktion und Stabilisierung von Membranproteinen, sodass Forscher ihre Funktionen, Wechselwirkungen und Strukturen untersuchen können. Es ist besonders wertvoll in Studien zu G-Protein-gekoppelten Rezeptoren (GPCRs) und Ionenkanälen .
Enzym-Kinetik und -Hemmungsstudien
Octyl TTA findet Anwendung in der Enzymologie. Forscher verwenden es, um Enzym-Kinetik, Substratspezifität und Hemmung zu untersuchen. Seine Fähigkeit, Enzyme ohne Denaturierung zu solubilisieren, ermöglicht eine genaue Charakterisierung enzymatischer Reaktionen. Darüber hinaus unterstützt es das Screening potenzieller Enzymhemmer für die Medikamentenentwicklung .
Zellsignalgebung und Glykosylierungsstudien
Glykosylierung, die Anlagerung von Zuckermolekülen an Proteine, beeinflusst zelluläre Prozesse. Octyl TTA unterstützt die Untersuchung von Glykoproteinen und ihrer Rolle bei der Zellsignalgebung, Immunreaktionen und Krankheitswegen. Forscher verwenden es, um Glykosylierungsmuster und deren Auswirkungen auf die Proteinfunktion zu untersuchen .
Biophysikalische Studien und Strukturbiologie
Octyl TTA trägt zu biophysikalischen Studien bei, indem es die Stabilität von Proteinen während biophysikalischer Charakterisierungstechniken wie der Zirkulardichroismus (CD)-Spektroskopie, der Kernspinresonanz (NMR) und der Fluoreszenzspektroskopie verbessert. Seine Verwendung erstreckt sich auf die Strukturbiologie, wo es bei der Gewinnung hochwertiger Proteinkristalle für die Röntgenbeugungsanalyse hilft .
Wirkmechanismus
Target of Action
Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside, also known as [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-octylsulfanyloxan-2-yl]methyl acetate, primarily targets membrane proteins . These proteins play a crucial role in various cellular functions, including signal transduction, transport of molecules, and cell-cell interaction.
Mode of Action
This compound acts as a mild nonionic detergent . It is used for cell lysis or to solubilise membrane proteins without denaturing them . This is particularly useful in order to crystallise them or to reconstitute them into lipid bilayers .
Biochemical Pathways
The compound affects the biochemical pathways related to protein solubilisation and crystallisation . By solubilising membrane proteins, it aids in the study of their structure and function, which can lead to significant downstream effects in understanding cellular processes and developing therapeutic interventions .
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may have good absorption and distribution properties
Result of Action
The result of the compound’s action at the molecular and cellular level is the solubilisation of membrane proteins without denaturing them . This allows for the study of these proteins in their native state, which can provide valuable insights into their structure and function .
Action Environment
The action of Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside can be influenced by environmental factors such as temperature and pH. For instance, its melting point is between 125 to 131 °C , suggesting that it is stable at a wide range of temperatures.
Safety and Hazards
When handling Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside, it’s important to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Octyl 2,3,4,6-tetra-O-acetyl-b-D-thioglucopyranoside not only serves as a catalyst for drug research targeting afflictions such as diabetes, cardiovascular diseases, and microbial infections, but it also showcases its prowess in enabling groundbreaking discoveries in pharmaceutical development and therapeutic interventions .
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-octylsulfanyloxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O9S/c1-6-7-8-9-10-11-12-32-22-21(30-17(5)26)20(29-16(4)25)19(28-15(3)24)18(31-22)13-27-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIROMIKWUKFPAA-BDHVOXNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50557498 | |
| Record name | Octyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85618-26-4 | |
| Record name | Octyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50557498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![[(2R,3R,4R,5R)-5-Chloro-3,4-bis[(4-chlorobenzoyl)oxy]oxolan-2-yl]methyl 4-chlorobenzoate](/img/structure/B15768.png)






![5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15780.png)